![molecular formula C18H32O15 B13140643 2-Fucosyllactose](/img/structure/B13140643.png)
2-Fucosyllactose
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Overview
Description
2-Fucosyllactose is a fucosylated neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units. It is the most prevalent human milk oligosaccharide naturally present in human breast milk, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk . This compound is known for its significant role in infant nutrition and health, particularly in promoting the growth of beneficial gut bacteria and protecting against infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 2-Fucosyllactose involves several key enzymes: phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-D-mannose 4,6-dehydratase, GDP-L-fucose synthase, and α-1,2-fucosyltransferase . These enzymes facilitate the conversion of fructose to this compound through a series of metabolic engineering strategies . The process involves the deletion of key genes such as pfkA, pfkB, and pgi, and the optimization of co-expression systems for the enzymes .
Industrial Production Methods
Industrial production of this compound is primarily achieved through microbial fermentation using recombinant Escherichia coli strains . The fermentation broth undergoes membrane filtration and activated carbon adsorption to purify the compound . This method allows for the efficient production of this compound with high purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fucosyllactose undergoes various chemical reactions, including enzymatic synthesis and degradation . The compound is resistant to gastrointestinal digestion and reaches the colon, where it is partially fermented by gut bacteria .
Common Reagents and Conditions
The enzymatic synthesis of this compound involves the use of recombinant α-L-fucosidase and β-galactosidase enzymes . These enzymes catalyze the transglycosylation reaction, using p-nitrophenyl-α-L-fucopyranoside as the donor and lactose as the acceptor .
Major Products Formed
The major products formed from the enzymatic reactions of this compound include lactose and fucose . These products are further utilized by gut bacteria, promoting their growth and activity .
Scientific Research Applications
Prebiotic Effects
Gut Microbiota Modulation
2-Fucosyllactose serves as a prebiotic that selectively stimulates the growth of beneficial gut bacteria. Research indicates that it enhances the abundance of bifidobacteria and butyrate-producing bacteria in the gut, which are crucial for maintaining gut health and preventing dysbiosis .
- Study Findings : In an anaerobic batch culture experiment using stool samples from healthy individuals and those with gastrointestinal conditions like irritable bowel syndrome (IBS) and ulcerative colitis, 2'-FL significantly increased counts of Bifidobacterium and Eubacterium rectale-Clostridium coccoides, along with short-chain fatty acids (SCFAs) such as butyrate .
- Clinical Application : A pilot trial involving adults with IBS or ulcerative colitis demonstrated that consumption of a 2'-FL-containing nutritional formula led to improved gastrointestinal quality of life and symptom relief after six weeks .
Therapeutic Potential
Antimicrobial Properties
This compound exhibits antimicrobial properties against various pathogens, particularly Campylobacter jejuni, a leading cause of bacterial diarrhea. In vitro studies have shown that 2'-FL can inhibit the adhesion of C. jejuni to intestinal epithelial cells by up to 80%, thereby reducing mucosal inflammation .
- Mechanism : The oligosaccharide's ability to block pathogen colonization may be attributed to its structural similarity to host glycans, allowing it to compete with pathogens for binding sites on epithelial cells .
Neuroprotective Effects
Emerging research has begun to explore the neuroprotective effects of 2'-FL. A recent study indicated that microbial fermentation products derived from 2'-FL could influence neuronal activity, suggesting potential applications in neurodevelopmental health .
- Experimental Setup : In a co-culture system involving neuronal-like cells, both 2'-FL and its monosaccharide fucose were tested for their effects on neuronal markers. The results indicated significant enhancements in neuronal cell viability and activity markers .
Commercial Applications
Infant Formulas
Given its safety profile and health benefits, this compound is increasingly incorporated into infant formulas. It mimics the composition of human milk oligosaccharides, providing similar benefits to formula-fed infants .
Dietary Supplements
The compound is also marketed as a dietary supplement aimed at improving gut health in various populations, including adults with gastrointestinal disorders .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Prebiotic Effects | Enhances growth of beneficial gut bacteria | Increases Bifidobacterium and butyrate levels; improves gut health in IBS patients |
Antimicrobial Properties | Inhibits pathogen adhesion (e.g., C. jejuni) | Reduces pathogen colonization by up to 80% in vitro; decreases mucosal inflammation |
Neuroprotective Effects | Influences neuronal activity through microbial fermentation products | Enhances neuronal cell viability; potential implications for neurodevelopment |
Commercial Use | Incorporated into infant formulas and dietary supplements | Provides similar benefits to human milk oligosaccharides; recognized as GRAS by FDA |
Mechanism of Action
2-Fucosyllactose exerts its effects through several mechanisms:
Selective Prebiotic Effects: It promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.
Short-Chain Fatty Acid Production: The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits.
Antimicrobial Effects: It hinders the growth of harmful bacteria by acting as a decoy for pathogen adhesion.
Comparison with Similar Compounds
2-Fucosyllactose is compared with other human milk oligosaccharides such as 3-Fucosyllactose and Lacto-N-tetraose . While all these compounds share similar prebiotic and antimicrobial properties, this compound is unique in its abundance and specific health benefits . Other similar compounds include:
3-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic effects.
Lacto-N-tetraose: A tetrasaccharide with prebiotic and immune-modulating properties.
Properties
Molecular Formula |
C18H32O15 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
CNOJZZIJFPFCLH-FDDKECLWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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